molecular formula C22H22N4O6 B4730619 3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4730619
M. Wt: 438.4 g/mol
InChI Key: AUCQTMQAJIZUFL-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a benzodioxole ring, an oxadiazole ring, and a carboxamide group This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-13-4-3-5-16(14(13)2)29-11-19(27)23-8-9-24-21(28)22-25-20(26-32-22)15-6-7-17-18(10-15)31-12-30-17/h3-7,10H,8-9,11-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCQTMQAJIZUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

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